![molecular formula C20H24N4O4 B1597592 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate CAS No. 5787-63-3](/img/no-structure.png)
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate, also known as DPI, is a chemical compound that has been widely used in scientific research for its unique properties. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling pathways. In
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit PKC activity in a dose-dependent manner and can be used to selectively block the activity of specific PKC isoforms. 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that rely on PKC activity. 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been shown to inhibit the activity of both conventional and novel PKC isoforms.
Biochemische Und Physiologische Effekte
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by preventing the accumulation of beta-amyloid and alpha-synuclein, two proteins that are associated with Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. However, its potency can also be a limitation, as high concentrations of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate can lead to off-target effects. In addition, 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is not cell-permeable and must be delivered to cells using transfection or microinjection methods.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate. One area of interest is the development of more potent and selective inhibitors of PKC that can overcome the limitations of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate. Another area of interest is the use of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate in combination with other drugs to enhance its therapeutic effects. Finally, the role of PKC in other diseases, such as diabetes and cardiovascular disease, could be explored using 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate as a tool for studying PKC signaling pathways.
In conclusion, 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is a valuable tool for studying the role of PKC in various cellular processes. Its unique properties make it an ideal inhibitor of PKC, and its use in scientific research has led to important discoveries in the fields of cancer, inflammation, and neurodegenerative diseases. As research on PKC and its signaling pathways continues, 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate will likely remain an important tool for scientists studying these processes.
Synthesemethoden
The synthesis of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate involves the reaction of 2,6-dimethoxy-4-bromoacetophenone with 4-pyridin-2-ylpiperazine in the presence of sodium hydride, followed by the addition of iminodiacetic acid and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
5787-63-3 |
|---|---|
Produktname |
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate |
Molekularformel |
C20H24N4O4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C20H24N4O4/c1-15(25)28-20-17(26-2)12-16(13-18(20)27-3)14-22-24-10-8-23(9-11-24)19-6-4-5-7-21-19/h4-7,12-14H,8-11H2,1-3H3 |
InChI-Schlüssel |
CJZYBKWSYGEVCW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
Andere CAS-Nummern |
5787-63-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)
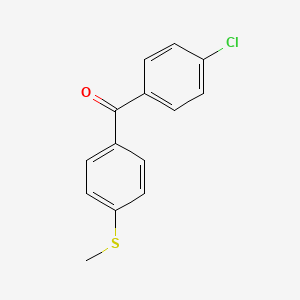
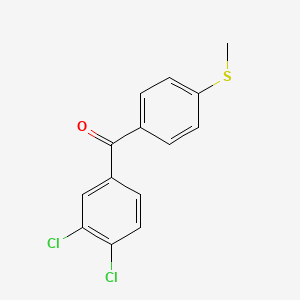
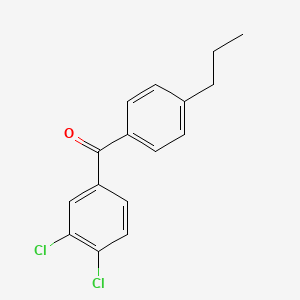

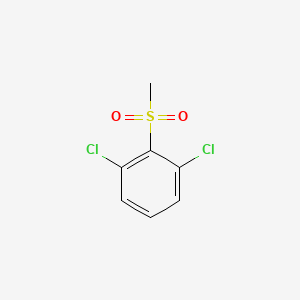
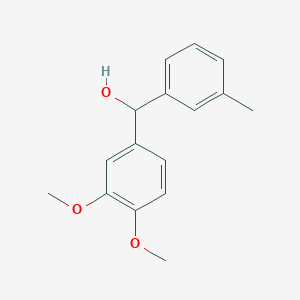
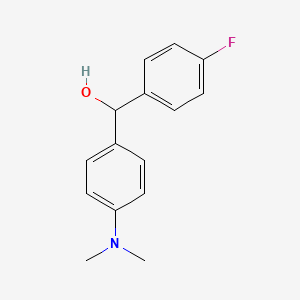
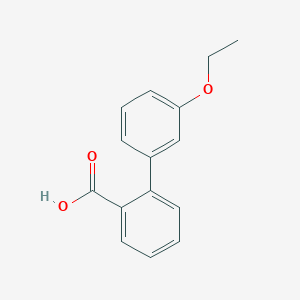
![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)
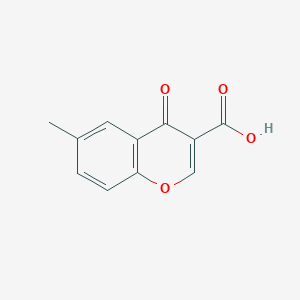
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)
